molecular formula C21H17N3O3S B14806922 N-({2-[(2-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)biphenyl-4-carboxamide

N-({2-[(2-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)biphenyl-4-carboxamide

Cat. No.: B14806922
M. Wt: 391.4 g/mol
InChI Key: CLNCCOHIHSEBKH-UHFFFAOYSA-N
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Description

N-{[2-(2-hydroxybenzoyl)hydrazino]carbonothioyl}-4-biphenylcarboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a biphenyl group, a hydrazino group, and a carbonothioyl group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2-hydroxybenzoyl)hydrazino]carbonothioyl}-4-biphenylcarboxamide typically involves multiple steps. One common method starts with the reaction of 2-hydroxybenzoyl chloride with hydrazine to form 2-(2-hydroxybenzoyl)hydrazine. This intermediate is then reacted with carbon disulfide to introduce the carbonothioyl group. Finally, the resulting compound is coupled with 4-biphenylcarboxylic acid to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2-hydroxybenzoyl)hydrazino]carbonothioyl}-4-biphenylcarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in various derivatives depending on the nucleophile used .

Scientific Research Applications

N-{[2-(2-hydroxybenzoyl)hydrazino]carbonothioyl}-4-biphenylcarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(2-hydroxybenzoyl)hydrazino]carbonothioyl}-4-biphenylcarboxamide involves its interaction with specific molecular targets. In the context of HIV-1 research, the compound has been shown to inhibit the accumulation of Tat and Rev proteins, which are essential for viral replication. This inhibition is thought to occur through the disruption of RNA processing and protein synthesis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, N-{[2-(2-hydroxybenzoyl)hydrazino]carbonothioyl}-4-biphenylcarboxamide stands out due to its biphenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may contribute to its unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-4-phenylbenzamide

InChI

InChI=1S/C21H17N3O3S/c25-18-9-5-4-8-17(18)20(27)23-24-21(28)22-19(26)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,25H,(H,23,27)(H2,22,24,26,28)

InChI Key

CLNCCOHIHSEBKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NNC(=O)C3=CC=CC=C3O

Origin of Product

United States

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